molecular formula C22H23N3O7S B2748541 2-((2-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899749-70-3

2-((2-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2748541
CAS No.: 899749-70-3
M. Wt: 473.5
InChI Key: WOZFHLWBFUFMAO-UHFFFAOYSA-N
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Description

2-((2-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a tetracyclic heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 2-nitrophenylsulfonyl group and a 3,4,5-trimethoxyphenyl moiety. The pyrrolo[1,2-a]pyrazine scaffold is notable for its presence in bioactive molecules, including natural products (e.g., Hanishin and Longamide B) and synthetic inhibitors targeting enzymes such as aldose reductase (AR) and histone deacetylases (HDACs) .

Properties

IUPAC Name

2-(2-nitrophenyl)sulfonyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O7S/c1-30-18-13-15(14-19(31-2)22(18)32-3)21-17-8-6-10-23(17)11-12-24(21)33(28,29)20-9-5-4-7-16(20)25(26)27/h4-10,13-14,21H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZFHLWBFUFMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS Number: 899749-70-3) is a complex organic molecule that combines a nitrophenyl sulfonyl moiety with a tetrahydropyrrolo-pyrazine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C19H21N3O6S\text{C}_{19}\text{H}_{21}\text{N}_{3}\text{O}_{6}\text{S}

Key features include:

  • Nitrophenyl Group : Known for its role in enhancing biological activity through electron-withdrawing effects.
  • Sulfonyl Group : Often associated with increased solubility and bioavailability.
  • Trimethoxyphenyl Substituent : Contributes to the hydrophobic character and potential interaction with biological membranes.

Antimicrobial Activity

Research has demonstrated that compounds similar to 2-((2-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds containing the sulfonamide group have shown effectiveness against various bacterial strains. A study reported that derivatives with similar structures displayed minimum inhibitory concentration (MIC) values as low as 19.9 µg/mL against ten different fungi .
CompoundFungal StrainEC50 (µg/mL)
IaCandida albicans19.9
IIaAspergillus niger93.3

Anticancer Activity

The anticancer potential of this compound has also been explored. Analogous compounds have been tested against various cancer cell lines:

  • Cytotoxicity Assays : Studies have indicated that certain derivatives exhibit IC50 values in the range of 5.41 µM to 22.19 µM against prostate and neuroblastoma cancer cells . This suggests that the compound may inhibit cell proliferation effectively.
Cell LineIC50 (µM)
PC3 (Prostate)22.19
SKNMC (Neuroblastoma)5.41

The mechanism of action for compounds like 2-((2-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves:

  • Enzyme Inhibition : Interaction with specific enzymes such as DprE1 has been suggested based on docking studies . This enzyme is crucial for the survival of Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment.
  • Binding Affinity : The sulfonamide moiety enhances binding to biological targets due to its ability to mimic natural substrates.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antitubercular Activity : A study synthesized hybrid compounds incorporating pyrazine and evaluated them against Mycobacterium tuberculosis. Notably, several exhibited promising antitubercular activity with MIC values below 21.25 µM .
  • Antifungal Evaluation : Another investigation into sulfone derivatives revealed broad-spectrum antifungal activity against strains such as Candida and Aspergillus, reinforcing the therapeutic potential of compounds bearing similar functional groups .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The presence of the nitrophenyl sulfonyl group and the trimethoxyphenyl moiety contributes to its unique chemical properties. The tetrahydropyrrolo[1,2-a]pyrazine framework is noteworthy for its stability and reactivity in biological systems.

Antifungal Properties

Research has shown that sulfone derivatives similar to the compound of interest exhibit significant antifungal activity. For instance, derivatives with a similar core structure demonstrated potent antifungal effects against various fungi with effective concentrations (EC50) comparable to established fungicides . This suggests that the compound may possess similar antifungal properties.

Cytotoxic Effects

Recent studies have evaluated the cytotoxicity of related compounds against human cancer cell lines. The tetrahydropyrrolo[1,2-a]pyrazine core has been associated with antiproliferative activities in cancer research. Compounds derived from this scaffold have shown promising results in inhibiting the growth of cancer cells such as Panc-1 and MDA-MB-231 .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties as well. Similar compounds have been reported to exhibit broad-spectrum antimicrobial activities, making them candidates for further exploration in treating infectious diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to 2-((2-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine:

StudyCompoundActivityFindings
Various sulfone derivativesAntifungalEC50 values ranged from 19.9 μg/mL to 93.3 μg/mL against multiple fungi
Dihydrodipyrrolo derivativesCytotoxicEffective against Panc-1 and MDA-MB-231 cell lines
Oxadiazole derivativesAntimicrobialExhibited good activity against Candida glabrata

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives, which exhibit diverse pharmacological activities. Below is a detailed comparison with key analogs:

AS-3201 (Ranirestat)

  • Structure : (R)-(−)-2-(4-Bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3′-pyrrolidine-1,2′,3,5′-tetrone.
  • Key Features :
    • Contains a spirosuccinimide-fused ring system, enhancing conformational rigidity.
    • Substituted with a 4-bromo-2-fluorobenzyl group for potent AR inhibition.
  • Activity : Demonstrated IC₅₀ of 7 nM against porcine lens AR and significant in vivo efficacy in diabetic neuropathy models .
  • Comparison : Unlike AS-3201, the target compound lacks a spirosuccinimide moiety but includes a sulfonyl group, which may alter binding kinetics or metabolic stability.

2-((4-Bromophenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

  • Structure : Features a 4-bromophenylsulfonyl and 4-fluorophenyl group.
  • Key Features :
    • The electron-withdrawing bromo and fluoro substituents enhance electrophilicity.
  • Activity: Limited data available, but sulfonyl groups in similar analogs are associated with HDAC6 inhibition (IC₅₀ ~33 nM for And63) .

1-(2-Fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

  • Structure : Simplified analog with a single 2-fluorophenyl substituent.
  • Key Features :
    • Lacks sulfonyl and methoxy groups, reducing steric bulk.

Aldose Reductase Inhibition

Tetrahydropyrrolo[1,2-a]pyrazines with spirosuccinimide motifs (e.g., AS-3201) show nanomolar AR inhibition, whereas sulfonyl-containing derivatives like the target compound may exhibit distinct binding modes due to sulfonyl’s hydrogen-bonding capacity .

HDAC6 Selectivity

Derivatives with fused hydrophobic rings (e.g., And63) demonstrate >100-fold selectivity for HDAC6 over other isoforms.

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